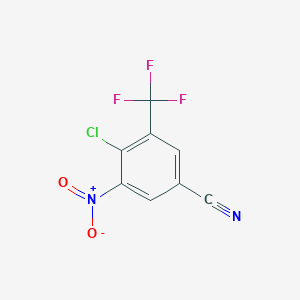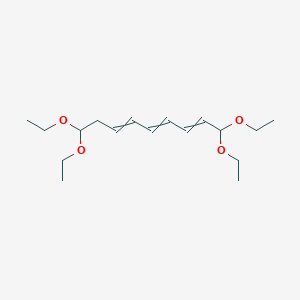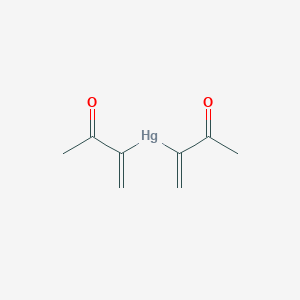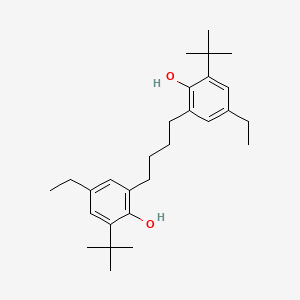![molecular formula C15H14O4 B14509095 (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 64284-46-4](/img/structure/B14509095.png)
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound characterized by its unique naphthofuran structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a naphthalene ring fused with a furan ring, along with methoxy and methyl substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: Starting with a suitable naphthalene derivative, the core structure is constructed through various organic reactions such as Friedel-Crafts acylation.
Furan Ring Formation: The furan ring is introduced via cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Methoxy Group Introduction: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Cyclization and Purification: The final step involves cyclization to form the naphthofuran structure, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced naphthofuran derivatives
Substitution: Various substituted naphthofuran compounds
Aplicaciones Científicas De Investigación
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one: shares similarities with other naphthofuran derivatives, such as:
Uniqueness
- Structural Features : The specific arrangement of methoxy and methyl groups in this compound contributes to its unique chemical properties and reactivity.
- Biological Activity : The compound’s distinct structure may result in unique biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64284-46-4 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(3R)-4,5-dimethoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C15H14O4/c1-8-12-10(15(16)19-8)7-9-5-4-6-11(17-2)13(9)14(12)18-3/h4-8H,1-3H3/t8-/m1/s1 |
Clave InChI |
AKYFBMHZALZSBX-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1 |
SMILES canónico |
CC1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)


![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)





